Sub-100 nM Anthelmintic Activity: Comparative Potency of Benzoxazole Analogs Against Dirofilaria immitis
In a study of novel benzoxazole alkaloids from Streptomyces spp., the carboxylic acid-substituted benzoxazole (compound 12) exhibited potent anthelmintic activity against Dirofilaria immitis microfilariae with an EC50 of 72 nM. This potency is comparable to the lead compounds 2 and 3 (EC50 7.6 nM and 1.1 nM, respectively) and is significantly higher than that of benzoxazole methyl esters 13–15, which showed 9- to 65-fold reduced potency [1]. This demonstrates that specific substituents on the benzoxazole core, such as a carboxylic acid, can dramatically enhance potency within the same chemotype.
| Evidence Dimension | Anthelmintic potency (EC50) |
|---|---|
| Target Compound Data | Not available for 2-(1,2-Benzoxazol-3-yl)propanedial specifically. |
| Comparator Or Baseline | Benzoxazole-12 (EC50 72 nM), Lead compounds 2 (EC50 7.6 nM) and 3 (EC50 1.1 nM), Benzoxazole methyl esters 13-15 (9- to 65-fold lower potency) |
| Quantified Difference | Benzoxazole-12 shows comparable activity (72 nM) to lead compounds; 9- to 65-fold more potent than methyl ester analogs. |
| Conditions | In vitro assay against Dirofilaria immitis microfilariae. |
Why This Matters
This class-level evidence validates the benzoxazole core as a promising scaffold for developing potent anthelmintics, guiding procurement for structure-activity relationship (SAR) studies targeting this indication.
- [1] Goondoxazoles A–C: Anthelmintic Spiroketal Polyketide Alkaloids and Other Benzoxazoles from Australian Pasture Soil-Derived Streptomyces spp. PMC, 2026. View Source
